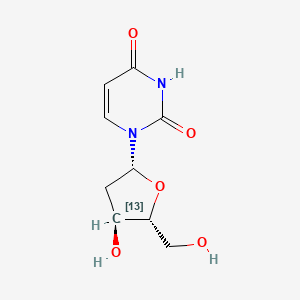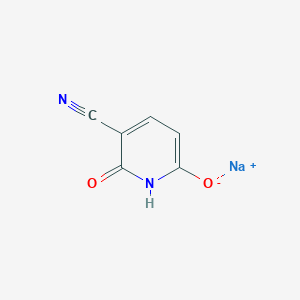
3-Cyano-6-hydroxypyridone Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-6-hydroxypyridone Sodium Salt is a chemical compound with the molecular formula C6H4N2NaO2. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a cyano group and a hydroxypyridone moiety, making it a valuable intermediate in various chemical reactions and processes.
Mechanism of Action
Target of Action
It is known that cyanopyridines, a class of compounds to which 3-cyano-6-hydroxypyridone sodium salt belongs, have been found to possess various pharmacological activities .
Mode of Action
Cyanopyridines have been reported to interact with various biological targets, leading to a wide range of biological applications .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-hydroxypyridone Sodium Salt typically involves the reaction of cyanoacetamide with 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(phenylmethyl)- in the presence of sodium methoxide in methanol. The reaction is carried out at a temperature range of 45-50°C for about 6 hours. After the reaction is complete, the mixture is cooled, filtered, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up using large reaction flasks and controlled temperature conditions. The reaction mixture is stirred continuously, and the product is isolated by filtration and washing with methanol and water. The yield of the product is typically around 88.5%, with a high purity of 99.6% as determined by High-Performance Liquid Chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-6-hydroxypyridone Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-cyano-6-oxopyridone derivatives.
Reduction: Formation of 3-amino-6-hydroxypyridone derivatives.
Substitution: Formation of various substituted pyridone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyano-6-hydroxypyridone Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-2,6-dihydroxypyridine
- 3-Cyano-4-hydroxypyridine
- 3-Cyano-5-hydroxypyridine
Uniqueness
3-Cyano-6-hydroxypyridone Sodium Salt is unique due to its specific substitution pattern on the pyridone ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it has shown higher potency in certain biological assays and greater stability under various reaction conditions .
Properties
CAS No. |
91467-46-8 |
|---|---|
Molecular Formula |
C6H4N2NaO2 |
Molecular Weight |
159.10 g/mol |
IUPAC Name |
sodium;5-cyano-6-oxo-1H-pyridin-2-olate |
InChI |
InChI=1S/C6H4N2O2.Na/c7-3-4-1-2-5(9)8-6(4)10;/h1-2H,(H2,8,9,10); |
InChI Key |
OGCUILIKTBJKRD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=C1)[O-])C#N.[Na+] |
Canonical SMILES |
C1=CC(=O)NC(=C1C#N)O.[Na] |
Synonyms |
1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile Sodium; 2,6-Dihydroxynicotinonitrile Sodium; 3-Cyano-2,6-dihydroxypyridine Sodium; 3-Cyano-6-hydroxy-2(1H)-pyridinone Sodium; 3-Cyano-6-hydroxypyridone Sodium; NSC 329880 Sodium; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-(5-hydroxy-6-methylbicyclo[4.1.0]hept-3-yl)-, [1R-(1alpha,3beta,5beta,6alpha)]-](/img/new.no-structure.jpg)

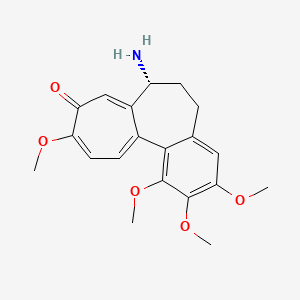
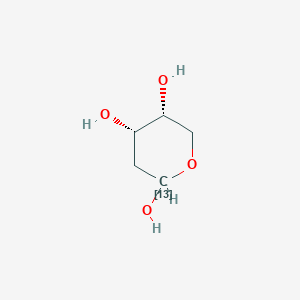
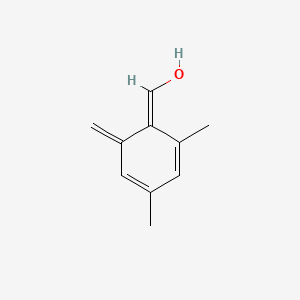
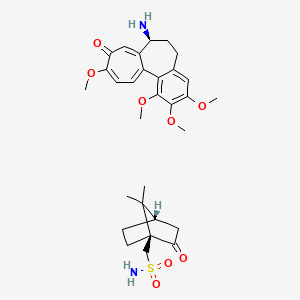
![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)
![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)
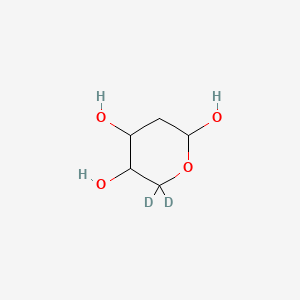
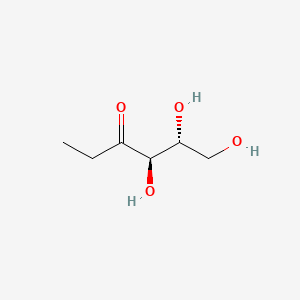
![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)
![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)
